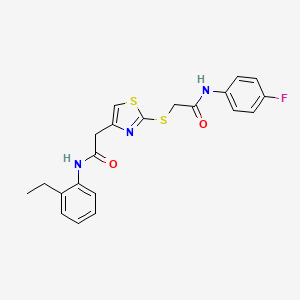

N-(2-ethylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2S2/c1-2-14-5-3-4-6-18(14)25-19(26)11-17-12-28-21(24-17)29-13-20(27)23-16-9-7-15(22)8-10-16/h3-10,12H,2,11,13H2,1H3,(H,23,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVYQMAYZXZVSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-ethylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with various substituents. The presence of the thiazole moiety is critical for its biological activity, as evidenced by various studies demonstrating that thiazole-containing compounds exhibit significant anti-cancer and anti-microbial properties .

Anticancer Activity

This compound has shown promising anticancer activity in several studies. For instance, compounds with similar thiazole structures have demonstrated IC50 values indicating effective cytotoxicity against various cancer cell lines. The structure activity relationship indicates that substituents on the thiazole ring significantly influence the potency against cancer cells .

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| 1 | MDA-MB-231 | 1.61 ± 1.92 |

| 2 | HT-29 | 1.98 ± 1.22 |

| 3 | A-431 | < 5 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research has shown that thiazole derivatives exhibit antibacterial activity comparable to standard antibiotics like norfloxacin. The presence of electron-donating groups on the phenyl ring enhances this activity, making it a candidate for further development as an antimicrobial agent .

The proposed mechanism of action for this compound involves interaction with specific biological targets, including enzymes involved in cancer cell proliferation and microbial growth. Studies suggest that the compound may inhibit key enzymes such as acetylcholinesterase (AChE), which plays a role in neurotransmission and has implications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

- Thiazole Derivatives : A study synthesized various thiazole derivatives and tested their anticancer effects, revealing significant cytotoxicity against multiple cancer cell lines with varying degrees of potency based on structural modifications .

- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of thiazole-based compounds, finding that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .

- Structure Activity Relationship Studies : Detailed SAR studies have indicated that modifications at specific positions on the thiazole ring can enhance or reduce biological activity, guiding future synthesis efforts towards more potent derivatives .

Chemical Reactions Analysis

Key Reaction Pathways

The synthesis of this compound involves multi-step reactions, typically including:

-

Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-halo carbonyl compounds under basic conditions (e.g., KOH/EtOH) to form the thiazole core .

-

Thioether Coupling : Reaction of thiol-containing intermediates (e.g., 2-mercaptoacetamide derivatives) with halogenated precursors (e.g., bromoethylamine) in polar aprotic solvents like DMF.

-

Amide Bond Formation : Coupling of the fluorophenylamine group with activated carboxylic acid derivatives (e.g., chloroacetyl chloride) using coupling agents such as EDCI/HOBt .

Optimized Conditions

Thiazole Ring

-

Electrophilic Substitution : The thiazole’s C-5 position undergoes bromination or nitration in the presence of HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> or Br<sub>2</sub>/AcOH .

-

Nucleophilic Attack : Reacts with Grignard reagents at the C-2 position under anhydrous conditions .

Thioether Linkage

-

Oxidation : Forms sulfoxide (using H<sub>2</sub>O<sub>2</sub>/AcOH) or sulfone (with mCPBA) derivatives.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form sulfonium salts.

Acetamide Core

-

Hydrolysis : Cleavage under acidic (HCl/H<sub>2</sub>O, reflux) or basic (NaOH/EtOH, 60°C) conditions yields carboxylic acid or amine derivatives, respectively .

-

Reduction : LiAlH<sub>4</sub> reduces the amide to a secondary amine .

Fluorophenyl Group

-

Electrophilic Aromatic Substitution : Fluorine directs incoming electrophiles (e.g., NO<sub>2</sub><sup>+</sup>) to the para position relative to the amide .

Mechanistic Insights from Biological Studies

The compound’s bioactivity is linked to its reactivity in physiological environments:

-

Enzyme Inhibition : The thiazole ring and fluorophenyl group participate in hydrophobic interactions and hydrogen bonding with COX-II active sites, as shown in molecular docking studies .

-

Metabolic Modifications :

Thermal Degradation

-

Decomposes above 200°C, forming volatile byproducts (e.g., SO<sub>2</sub>, NH<sub>3</sub>) detected via TGA-FTIR.

Photodegradation

-

UV exposure (254 nm) induces C–S bond cleavage in the thioether, yielding thiazole-4-acetic acid and 4-fluoroaniline derivatives .

Comparative Reactivity Table

| Functional Group | Reaction Type | Reagents/Conditions | Products |

|---|---|---|---|

| Thiazole (C-5) | Bromination | Br<sub>2</sub>/AcOH, 50°C | 5-Bromo-thiazole derivative |

| Thioether | Oxidation | mCPBA, DCM, 0°C | Sulfone |

| Acetamide | Hydrolysis | 6M HCl, reflux, 4 h | 2-(Thiazol-4-yl)acetic acid |

| Fluorophenyl | Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 4-Fluoro-3-nitroaniline |

Research Findings

-

Anticancer Activity : Analogues with similar thiazole-acetamide scaffolds show IC<sub>50</sub> values of 1.61–5.71 µM against PC3 and MCF-7 cell lines, attributed to thiazole-mediated DNA intercalation .

-

Antibacterial Properties : Fluorophenyl-thiazole derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus epidermidis due to sulfhydryl group interactions .

Comparison with Similar Compounds

Antitumor Activity

- Chlorophenyl vs. Fluorophenyl: N-(4-chlorophenyl) analogs exhibit superior growth inhibition (MGI%: 47%) compared to 4-fluorophenyl derivatives (MGI%: 7%) [4][^9^].

- Thiazole Modifications : Addition of sulfonamide or methoxybenzyl groups (e.g., in ) enhances DNA intercalation or topoisomerase inhibition [6][^10^].

Antimicrobial Activity

- Thioether Linkages: Compounds with benzylthio or phenoxyethyl substituents (e.g., ) show potent activity against Gram-positive bacteria (MIC: 6.25 µg/mL) [13][^11^].

- Fluorophenyl Role: The 4-fluorophenyl group in the target compound may reduce metabolic degradation compared to non-halogenated analogs [10][^12^].

Physicochemical Comparison

Q & A

Q. What synthetic strategies are commonly employed to construct the thiazole-acetamide core in this compound?

The thiazole ring is typically synthesized via cyclization reactions involving thiourea derivatives and α-halo ketones or esters. For example, 2-aminothiazole intermediates can react with chloroacetamide derivatives under reflux in polar aprotic solvents (e.g., dichloromethane) with catalysts like triethylamine . The acetamide moiety is introduced via nucleophilic substitution or coupling reactions, often using carbodiimide-based reagents (e.g., EDC·HCl) to activate carboxylic acids .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- 1H/13C NMR : Key for confirming substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiazole C-S peaks at ~165 ppm) .

- IR Spectroscopy : Identifies amide C=O stretches (~1680 cm⁻¹) and thiazole C=N bonds (~1560 cm⁻¹) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks via FAB-MS) and fragmentation patterns .

Q. How are crystallization conditions optimized for X-ray diffraction studies of similar acetamide-thiazole hybrids?

Slow evaporation of methanol/acetone (1:1 v/v) at 4°C is a standard method. Hydrogen-bonding motifs (e.g., N–H⋯N interactions forming R₂²(8) dimers) stabilize crystal packing, as observed in structurally analogous compounds .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when synthesizing derivatives with multiple aromatic substituents?

Contradictions often arise from dynamic rotational isomerism in amide bonds or solvent-induced shifts. Use variable-temperature NMR to freeze conformers or employ deuterated DMSO to enhance solubility and resolution. Cross-validation with 2D techniques (HSQC, COSY) clarifies coupling patterns .

Q. What strategies improve reaction yields during thiazole ring formation?

- Catalyst Optimization : Triethylamine (10 mol%) enhances nucleophilicity in dichloromethane .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 3 hours) and improves regioselectivity .

- Side-Reaction Mitigation : Pre-purification of intermediates (e.g., column chromatography) minimizes competing pathways .

Q. How do electronic effects of substituents (e.g., 4-fluorophenyl) influence biological activity?

Electron-withdrawing groups (e.g., -F) enhance metabolic stability and receptor binding affinity. Computational docking studies (e.g., AutoDock Vina) predict interactions with target enzymes, while Hammett σ constants correlate substituent effects with bioactivity trends .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME estimate logP (~3.5), solubility (~10 µg/mL), and cytochrome P450 interactions.

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (~4.5 eV) to assess redox stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.